molecular formula C17H22OSi B14613460 Silane, methyl(2-methylpropoxy)diphenyl- CAS No. 58657-50-4

Silane, methyl(2-methylpropoxy)diphenyl-

Cat. No.: B14613460
CAS No.: 58657-50-4
M. Wt: 270.44 g/mol
InChI Key: NGTJJVYKKRUSEG-UHFFFAOYSA-N
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Description

Silane, methyl(2-methylpropoxy)diphenyl- is an organosilicon compound characterized by a central silicon atom bonded to:

  • Two phenyl groups (diphenyl substituents),
  • One methyl group,
  • One 2-methylpropoxy group (isobutoxy group, i-BuO).

Organosilanes with alkoxy and aryl substituents are widely used in materials science, surface modification, and as intermediates in organic synthesis due to their hydrolytic stability and reactivity .

Properties

CAS No.

58657-50-4

Molecular Formula

C17H22OSi

Molecular Weight

270.44 g/mol

IUPAC Name

methyl-(2-methylpropoxy)-diphenylsilane

InChI

InChI=1S/C17H22OSi/c1-15(2)14-18-19(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3

InChI Key

NGTJJVYKKRUSEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, methyl(2-methylpropoxy)diphenyl- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction conditions include:

    Catalyst: Platinum or rhodium complexes

    Solvent: Toluene or other non-polar solvents

    Temperature: 50-100°C

    Pressure: Atmospheric or slightly elevated

Industrial Production Methods

In an industrial setting, the production of silane, methyl(2-methylpropoxy)diphenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Silane, methyl(2-methylpropoxy)diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.

    Substitution: The phenyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Catalysts such as palladium or platinum in the presence of hydrogen gas.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Silanols, siloxanes

    Reduction: Reduced organic compounds

    Substitution: Substituted silanes with various functional groups

Scientific Research Applications

Silane, methyl(2-methylpropoxy)diphenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of advanced materials such as silicone polymers and resins.

Mechanism of Action

The mechanism of action of silane, methyl(2-methylpropoxy)diphenyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions are crucial in catalysis and the stabilization of reactive intermediates in organic synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of Silane, methyl(2-methylpropoxy)diphenyl- with related compounds:

Compound Name Substituents Key Functional Groups Applications/Notes
Silane, methyl(2-methylpropoxy)diphenyl- (Target) Methyl, diphenyl, 2-methylpropoxy Si-C (aryl, alkyl), Si-O-C (ether) Hypothesized use in hydrophobic coatings or crosslinking agents (based on analogs).
Silane, (1,1-dimethylethyl)[(2S)-3-iodo-2-methylpropoxy]dimethyl tert-Butyl, 3-iodo-2-methylpropoxy Si-O-C (ether), iodine substituent Potential intermediate in radiopharmaceuticals; iodine enhances reactivity .
Silane, [1-chloro-2-[(4-chlorophenyl)thio]-2-methylpropoxy]trimethyl Chloro, 4-chlorophenylthio, trimethyl Si-Cl, S-C (thioether) Likely used in agrochemicals; chlorine and thioether groups enhance pesticidal activity .
N-[[4-(2-methylpropoxy)phenyl] methyl] derivatives 2-methylpropoxy, fluorophenyl, piperidinyl O-C (ether), NH (amine) Pharmaceutical applications (e.g., antipsychotic drug intermediates) .
DBCO-PEG-Silane Dibenzocyclooctyne (DBCO), polyethylene glycol (PEG) Si-O (silanol), triple bond (click chemistry) Biomedical applications: drug delivery, bio-conjugation due to PEG biocompatibility .

Reactivity and Stability

  • Hydrolytic Stability : The diphenyl and methyl groups in the target compound likely enhance steric protection of the silicon atom, reducing hydrolysis rates compared to chlorinated silanes (e.g., ).
  • Electrophilic Reactivity: The 2-methylpropoxy group (i-BuO) may increase solubility in non-polar solvents compared to PEG-modified silanes (e.g., ).

Application-Specific Comparisons

  • Surface Modification : Unlike DBCO-PEG-Silane , the target compound lacks hydrophilic PEG chains, making it more suitable for hydrophobic coatings.

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